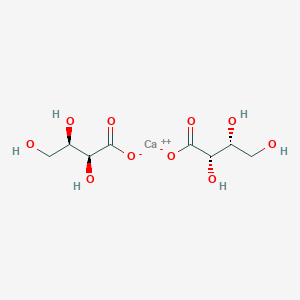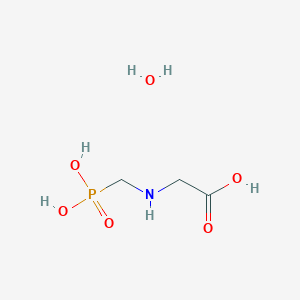
Water Glyphosate
描述
Water Glyphosate, scientifically known as N-(phosphonomethyl)glycine, is a widely used non-selective herbicide. It is primarily employed to control broadleaf weeds and grasses that compete with crops. Glyphosate is known for its effectiveness and has become one of the most utilized herbicides globally .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Water Glyphosate involves several chemical processes. One common method is the reaction of glycine with formaldehyde and phosphorous acid. This reaction produces N-(phosphonomethyl)glycine through a series of steps involving intermediate compounds .
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of N-(phosphonomethyl)iminodiacetic acid (PhIDAA). This method is preferred due to its efficiency and cost-effectiveness. The process includes the use of catalysts and environmentally friendly oxidants to ensure high purity and minimal waste generation .
化学反应分析
Types of Reactions
Water Glyphosate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of glyphosate to aminomethylphosphonic acid (AMPA) and glyoxylate.
Reduction: Less common but can occur under specific conditions.
Substitution: Reactions where glyphosate can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include aminomethylphosphonic acid (AMPA), glyoxylate, and other derivatives depending on the specific reaction conditions .
科学研究应用
Water Glyphosate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study herbicide interactions and degradation pathways.
Biology: Employed in studies to understand its effects on non-target organisms and ecosystems.
Medicine: Investigated for its potential impacts on human health and its role in various diseases.
Industry: Widely used in agriculture to control weeds and improve crop yields
作用机制
Water Glyphosate exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is crucial for the synthesis of aromatic amino acids in plants. By blocking this pathway, glyphosate prevents the production of essential proteins, leading to the death of the plant .
相似化合物的比较
Similar Compounds
Glufosinate: Another non-selective herbicide that inhibits glutamine synthetase.
Paraquat: A fast-acting herbicide that causes oxidative damage to plant cells.
Dicamba: A selective herbicide that mimics plant hormones and causes uncontrolled growth
Uniqueness of Water Glyphosate
This compound is unique due to its specific mode of action on the EPSPS enzyme, making it highly effective against a broad spectrum of weeds. Its low volatility and strong binding to soil particles reduce the risk of drift and environmental contamination compared to other herbicides .
属性
IUPAC Name |
2-(phosphonomethylamino)acetic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8NO5P.H2O/c5-3(6)1-4-2-10(7,8)9;/h4H,1-2H2,(H,5,6)(H2,7,8,9);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNWUXSHPAXNKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NCP(=O)(O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10NO6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


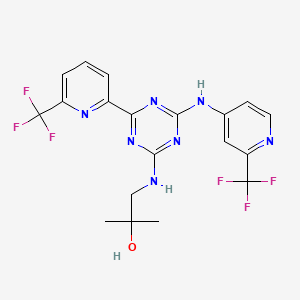
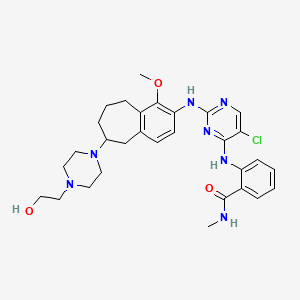
![N-(1-azabicyclo[2.2.2]octan-3-yl)-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B8038226.png)
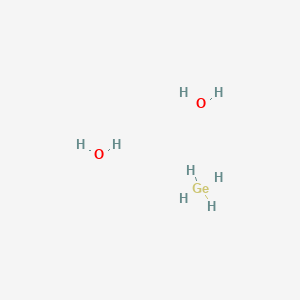
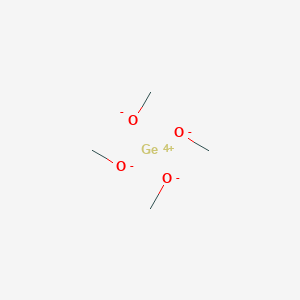
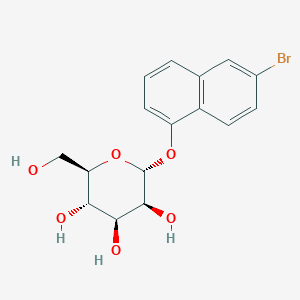
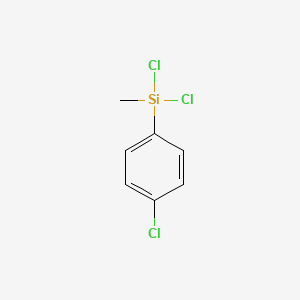
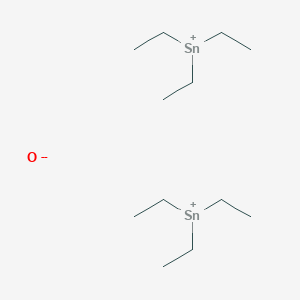
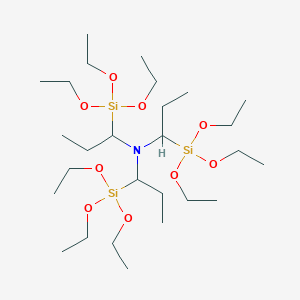
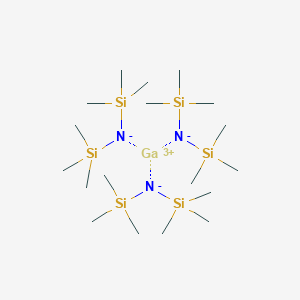
![azane;[(1S,3R,4R,7R)-3-bromo-1,7-dimethyl-2-oxo-7-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B8038288.png)
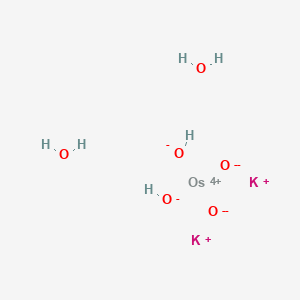
![Sodium ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B8038306.png)
